(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid
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Description
(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid is a structurally unique cubane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Overview of Cubane Derivatives
Cubane derivatives are characterized by their highly strained cubic structure, which imparts unique properties compared to traditional aromatic compounds. The cubane framework has been explored for its applications in drug design and materials science due to its ability to enhance the pharmacological profiles of various compounds .
The biological activity of cubane derivatives often involves modulation of neurotransmitter systems. For instance, the compound has been studied as a potential modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in excitatory neurotransmission in the central nervous system (CNS). Preliminary studies suggest that cubane derivatives can act as selective agonists for specific mGlu receptor subtypes .
Case Studies and Research Findings
- Selectivity and Potency : In a study focusing on glutamate analogues, a closely related compound demonstrated high selectivity for mGlu2 receptors with picomolar potency. This suggests that modifications to the cubane structure can lead to significant improvements in receptor selectivity and efficacy .
- Bioavailability : Research involving intravenous administration in animal models indicated favorable bioavailability and CNS exposure for cubane derivatives. This is critical for developing therapeutic agents targeting CNS disorders .
- Electrochemical Functionalization : The electrochemical functionalization of cubane carboxylic acids has been explored to create various derivatives with enhanced biological properties. This method allows for the introduction of functional groups that can further modulate biological activity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O₂ |
Molecular Weight | 174.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Biological Target | mGlu2 Receptor |
Potency | Picomolar range |
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-1-2(13)10-3-6-4(10)8-5(10)7(3)11(6,8)9(14)15/h2-8H,13H2,(H,14,15)/t2-,3?,4?,5?,6?,7?,8?,10?,11?/m1/s1 |
InChI Key |
TTWNBZBWZTXXFL-OJQIUWAASA-N |
Isomeric SMILES |
C(#N)[C@H](C12C3C4C1C5C2C3C45C(=O)O)N |
Canonical SMILES |
C(#N)C(C12C3C4C1C5C2C3C45C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.